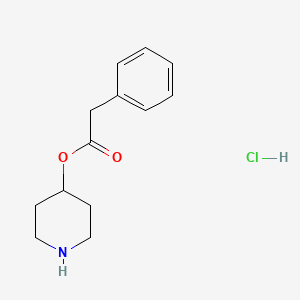

4-Piperidinyl 2-phenylacetate hydrochloride

説明

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, D₂O): The proton spectrum exhibits distinct signals for the piperidine ring (δ 3.2–3.5 ppm, multiplet), phenyl group (δ 7.2–7.4 ppm, multiplet), and methylene groups of the acetate moiety (δ 3.8 ppm, singlet). The J-coupling constants between axial and equatorial protons on the piperidine ring range from 10–12 Hz, consistent with a chair conformation.

¹³C NMR (125 MHz, D₂O): Key signals include the carbonyl carbon of the ester group (δ 170.5 ppm), aromatic carbons (δ 125–140 ppm), and piperidine carbons (δ 45–55 ppm). The quaternary carbon adjacent to the piperidine nitrogen appears at δ 65.2 ppm due to deshielding from the positive charge.

Infrared (IR) Absorption Profile and Functional Group Identification

The IR spectrum (KBr pellet) shows characteristic absorptions at:

- 1740 cm⁻¹ : Strong C=O stretch of the ester group.

- 2700–2500 cm⁻¹ : Broad N–H stretch of the protonated piperidine.

- 1600 cm⁻¹ : Aromatic C=C bending vibrations.

- 1240 cm⁻¹ : C–O–C asymmetric stretch of the ester.

These peaks confirm the presence of critical functional groups, including the ester linkage and ammonium chloride moiety.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 255.74 (M⁺), with major fragments at:

- m/z 138.1 : Loss of the piperidine hydrochloride moiety (C₅H₁₁NCl).

- m/z 119.0 : Phenylacetate ion (C₈H₇O₂⁺).

- m/z 84.1 : Piperidinium fragment (C₅H₁₀N⁺).

The fragmentation pattern aligns with cleavage at the ester bond and sequential loss of neutral molecules like HCl and CO₂.

Physicochemical Properties

Solubility Profile in Polar and Nonpolar Solvents

The hydrochloride salt exhibits high solubility in polar solvents :

In nonpolar solvents like hexane or diethyl ether, solubility is negligible (<5 mg/mL). The enhanced aqueous solubility is attributed to ionic dissociation of the hydrochloride salt and hydrogen bonding with water molecules.

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) shows decomposition onset at 245°C , with a mass loss of 95% by 300°C. The degradation pathway involves:

- Ester hydrolysis to 2-phenylacetic acid and 4-piperidinol.

- Decarboxylation of the acid moiety above 200°C.

- Oxidative decomposition of the piperidine ring.

The activation energy (Eₐ) for thermal degradation, calculated via the Flynn-Wall-Ozawa method, is 128 kJ/mol , indicating moderate stability under standard storage conditions.

特性

IUPAC Name |

piperidin-4-yl 2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(10-11-4-2-1-3-5-11)16-12-6-8-14-9-7-12;/h1-5,12,14H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZHLNSUBMDCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Overview

The foundational step in synthesizing 4-Piperidinyl 2-phenylacetate involves esterifying 4-piperidinol with phenylacetic acid. This process typically employs dehydrating agents to facilitate ester bond formation.

Reaction Conditions and Protocols

| Parameter | Typical Values | Notes |

|---|---|---|

| Reagents | 4-Piperidinol, phenylacetic acid | Purity >99% preferred |

| Dehydrating agent | Thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃) | Converts phenylacetic acid to acyl chloride for esterification |

| Solvent | Anhydrous solvents like dichloromethane or chloroform | Ensures moisture-free conditions |

| Temperature | Reflux (around 80-85°C) | Promotes complete reaction |

| Duration | 4-8 hours | Monitored via TLC |

Procedure

- Dissolve phenylacetic acid in anhydrous dichloromethane.

- Add thionyl chloride dropwise under inert atmosphere to generate phenylacetyl chloride.

- After complete conversion (confirmed by IR or TLC), remove excess reagents under reduced pressure.

- Add 4-piperidinol to the acyl chloride solution at low temperature (0°C).

- Allow the mixture to warm to room temperature and stir for several hours.

- Quench the reaction with water, extract the organic layer, dry over anhydrous magnesium sulfate, and evaporate solvent.

Outcome

This yields 4-Piperidinyl 2-phenylacetate as a free base or ester intermediate.

Formation of Hydrochloride Salt

Salt Formation Protocol

- Dissolve the ester in a suitable solvent such as ethanol or methanol.

- Add anhydrous hydrogen chloride gas or concentrated hydrochloric acid dropwise.

- Maintain stirring at low temperature (~0°C) to control exothermicity.

- After complete addition, stir for additional hours to ensure salt formation.

- Filter the precipitated 4-Piperidinyl 2-phenylacetate hydrochloride .

- Wash with cold solvent and dry under vacuum.

This process yields the hydrochloride salt with high purity, suitable for pharmaceutical applications.

Alternative Synthetic Routes

Direct Esterification Using Acid Chlorides

- Phenylacetic acid is converted to phenylacetyl chloride.

- The acyl chloride reacts directly with 4-piperidinol under mild conditions.

- Advantages include higher reaction rates and yields.

Use of Coupling Reagents

- Employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate ester formation under milder, non-acid chloride conditions.

- Suitable for sensitive substrates or when avoiding corrosive reagents.

Industrial-Scale Synthesis Considerations

Research Findings and Data Summary

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid chloride route | Fast, high-yield esterification | Suitable for large scale | Uses corrosive reagents |

| DCC/EDC coupling | Mild, selective | Avoids acyl chlorides | May require purification steps |

| Direct esterification with phenylacetic acid | Conventional, straightforward | Environmentally friendly | Longer reaction times |

化学反応の分析

Types of Reactions

4-Piperidinyl 2-phenylacetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine or phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

PPAP-HCl has garnered attention for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for treating various inflammatory conditions. The compound's ability to modulate cytokine expression suggests its utility in influencing immune system pathways .

Case Study : A study explored the effects of PPAP-HCl on cytokine production in human immune cells, demonstrating a significant reduction in pro-inflammatory cytokines, which supports its potential use in inflammatory diseases .

PPAP-HCl's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in pain signaling and inflammation. It may act as an inhibitor or activator of these targets, influencing various biochemical pathways .

Mechanism of Action : The compound's mechanism involves binding to specific receptors, altering their activity and thereby modulating cellular responses related to inflammation and pain management .

Chemical Synthesis

In synthetic organic chemistry, PPAP-HCl serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations, including oxidation and reduction reactions .

Industrial Applications

In the industrial sector, PPAP-HCl is utilized in the production of various chemical intermediates and fine chemicals. Its role as a precursor in synthetic pathways highlights its importance in developing new materials and pharmaceuticals .

作用機序

The mechanism of action of 4-Piperidinyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key attributes of 4-piperidinyl 2-phenylacetate hydrochloride with analogous piperidine derivatives:

Key Observations:

Substitution Position : The position of the piperidine substitution (e.g., 2- vs. 4-piperidinyl) significantly impacts biological activity. For example, donepezil’s 4-piperidinyl group enhances its acetylcholinesterase binding , while 2-piperidinyl derivatives like methylphenidate metabolites exhibit stimulant effects .

Regulatory and Safety Profiles : Compounds like 4-(diphenylmethoxy)piperidine HCl have well-documented safety protocols (e.g., ventilation requirements during spills ), suggesting similar precautions may apply to the target compound.

Pharmacokinetic and Toxicity Considerations

- Donepezil Hydrochloride : Exhibits high oral bioavailability and hepatic metabolism via CYP3A4/2D6, with a half-life of ~70 hours . In contrast, ester-containing compounds like 4-piperidinyl 2-phenylacetate HCl may undergo faster hydrolysis by esterases, affecting duration of action.

- Environmental Impact: Limited ecotoxicological data exist for many piperidine derivatives.

生物活性

4-Piperidinyl 2-phenylacetate hydrochloride, also known as PPAP-HCl, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈ClNO₂

- Molecular Weight : 255.74 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and ethanol

PPAP-HCl is synthesized through the esterification of 4-piperidinol with phenylacetic acid, typically using dehydrating agents like thionyl chloride to facilitate the reaction.

The biological activity of PPAP-HCl is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may function as an inhibitor or activator of various biochemical pathways, influencing cellular processes such as inflammation and pain signaling. The compound's unique structural features contribute to its distinct pharmacological profile.

Anti-inflammatory Effects

PPAP-HCl has been studied for its potential anti-inflammatory properties. It modulates cytokine expression and interacts with immune system pathways, suggesting its utility in treating inflammatory conditions.

Analgesic Properties

The compound exhibits analgesic effects, which have been observed in various preclinical models. Its ability to alleviate pain suggests potential applications in pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to PPAP-HCl:

- Cytotoxicity in Cancer Models

-

In Vivo Analgesic Efficacy

- In animal models, PPAP-HCl demonstrated significant analgesic effects comparable to established pain relief medications. The results indicated rapid onset and prolonged duration of action, making it a candidate for further clinical evaluation.

-

Inflammation Modulation

- Interaction studies suggested that PPAP-HCl could modulate inflammatory pathways by affecting cytokine levels, which is crucial for conditions like rheumatoid arthritis.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| Methylphenidate Hydrochloride | C₁₄H₁₉ClNO₂ | Stimulant used for ADHD |

| 2-(4-Piperidinyl)ethyl 2-phenylacetate Hydrochloride | C₁₅H₂₂ClNO₂ | Potential applications in drug development |

| 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Hydrochloride | C₁₅H₁₉ClNO₂ | Targeted therapy applications |

While these compounds share structural similarities with PPAP-HCl, their distinct biological activities highlight the uniqueness of PPAP-HCl, particularly in anti-inflammatory and analgesic roles.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 4-Piperidinyl 2-phenylacetate hydrochloride?

- Methodological Answer: Synthesis optimization requires careful control of reaction conditions, such as solvent selection (e.g., dichloromethane for improved solubility and reactivity) and stoichiometric ratios of piperidine derivatives to phenylacetic acid precursors. Purification steps, including recrystallization or column chromatography, are critical to isolate the hydrochloride salt . Additionally, monitoring pH during salt formation ensures stable crystallization. For example, sodium acetate buffer systems (pH 4.6) have been used in analogous piperidine-based syntheses to enhance purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for assessing chemical purity . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly for verifying the piperidinyl and phenylacetate moieties. Mass spectrometry (MS) provides molecular weight validation (e.g., ~215.76 g/mol for donepezil hydrochloride analogs) . Differential Scanning Calorimetry (DSC) can further validate crystallinity and thermal stability .

Q. How should researchers design initial pharmacological screening assays for this compound?

- Methodological Answer: Begin with in vitro receptor binding assays targeting acetylcholinesterase (AChE) or P2Y receptors, given structural similarities to piperidine-based inhibitors like donepezil . Use concentration-response curves (0.1–100 µM) to determine IC₅₀ values. For functional activity, employ ex vivo tissue models (e.g., rodent ileum) to assess effects on spontaneous contractions, with controls for nonspecific interactions (e.g., atropine for muscarinic receptors) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data across different experimental models?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or receptor isoform variability. Validate findings using orthogonal methods:

- Compare radioligand binding (e.g., ³H-labeled antagonists) with functional assays (e.g., calcium flux in transfected cell lines).

- Control for off-target effects using selective antagonists (e.g., GR113808 for 5-HT₄ receptors in gastrointestinal studies) .

- Cross-reference with structural analogs (e.g., P2Y14 antagonists like PPTN hydrochloride) to identify pharmacophore-specific trends .

Q. What experimental strategies address conflicting toxicity profiles reported in safety data sheets (SDS)?

- Methodological Answer: Conflicting SDS data (e.g., acute toxicity vs. nonspecific hazards ) require tiered testing:

In vitro cytotoxicity: Use MTT assays on hepatocyte (HepG2) and neuronal (SH-SY5Y) cell lines to screen for organ-specific toxicity.

In vivo acute toxicity: Conduct OECD Guideline 423 trials in rodents, monitoring for CNS depression or respiratory distress.

Mechanistic studies: Evaluate oxidative stress markers (e.g., glutathione depletion) and mitochondrial membrane potential disruption.

Q. How can researchers improve the predictive accuracy of pharmacokinetic (PK) models for this compound?

- Methodological Answer: Integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro ADME

- Measure logP (octanol-water partition coefficient) to estimate blood-brain barrier penetration.

- Assess metabolic stability using liver microsomes (human/rodent) and identify cytochrome P450 isoforms involved in clearance .

- Validate models against in vivo plasma concentration-time profiles, adjusting for species-specific differences in protein binding .

Q. What are the best practices for analyzing stereochemical impacts on biological activity in chiral piperidine derivatives?

- Methodological Answer:

- Synthesize enantiomers via chiral resolution (e.g., using (-)-di-p-toluoyl-D-tartaric acid) and compare activity in receptor assays .

- Perform molecular docking simulations (e.g., AutoDock Vina) to assess enantiomer-receptor binding poses.

- Use circular dichroism (CD) spectroscopy to confirm stereochemical stability under physiological conditions .

Data Contradiction and Reproducibility

Q. How should researchers address the lack of published citations or reviews for this compound?

- Methodological Answer:

- Cross-validate findings with structurally related compounds (e.g., donepezil hydrochloride or P2Y14 antagonists ).

- Publish negative results or optimization challenges in open-access repositories (e.g., Zenodo) to fill knowledge gaps.

- Collaborate with computational chemists to generate QSAR models predicting activity based on piperidine scaffolds .

Q. What statistical approaches are recommended for interpreting variability in dose-response relationships?

- Methodological Answer:

- Apply nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves, reporting 95% confidence intervals.

- Use ANOVA with post-hoc Tukey tests to compare means across experimental batches.

- For high variability, employ Bayesian hierarchical models to account for lab-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。